4-((2,4-Dibromophenoxy)methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2,4-Dibromophenoxy)methyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
The synthesis of 4-((2,4-Dibromophenoxy)methyl)piperidine typically involves the reaction of 2,4-dibromophenol with piperidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction. Industrial production methods may involve continuous flow reactions to enhance efficiency and yield .
Chemical Reactions Analysis
4-((2,4-Dibromophenoxy)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures
Scientific Research Applications
4-((2,4-Dibromophenoxy)methyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their potential therapeutic applications, including as analgesics, antipsychotics, and anti-inflammatory agents.
Industry: The compound is used in the development of new materials and as a building block in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-((2,4-Dibromophenoxy)methyl)piperidine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-((2,4-Dibromophenoxy)methyl)piperidine can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with potential anticancer activity.
Matrine: Known for its antiproliferative effects on cancer cells.
Berberine: Exhibits antimicrobial and antidiabetic properties.
Tetrandine: Has anti-inflammatory and immunosuppressive effects .
Each of these compounds has unique properties and applications, highlighting the versatility and importance of piperidine derivatives in various fields.
Properties
Molecular Formula |
C12H15Br2NO |
---|---|
Molecular Weight |
349.06 g/mol |
IUPAC Name |
4-[(2,4-dibromophenoxy)methyl]piperidine |
InChI |
InChI=1S/C12H15Br2NO/c13-10-1-2-12(11(14)7-10)16-8-9-3-5-15-6-4-9/h1-2,7,9,15H,3-6,8H2 |
InChI Key |
JCFKLPCARGYMDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.